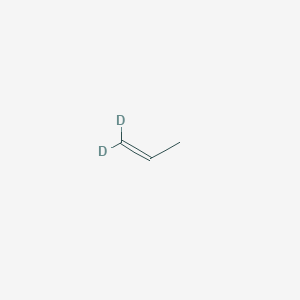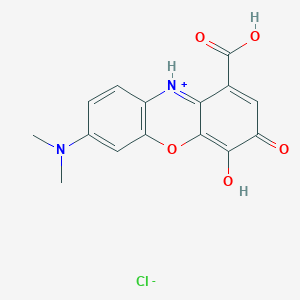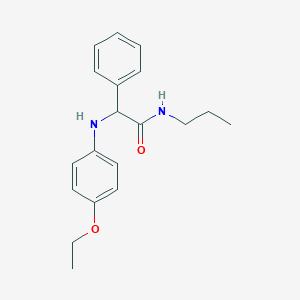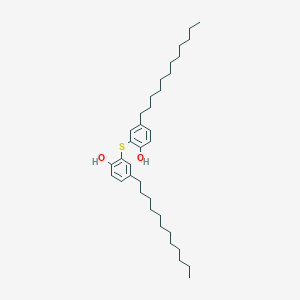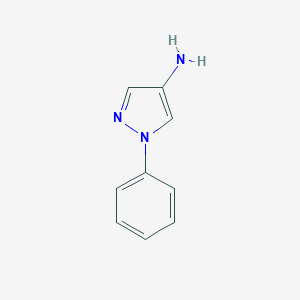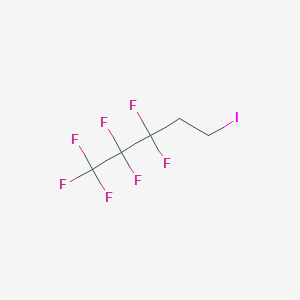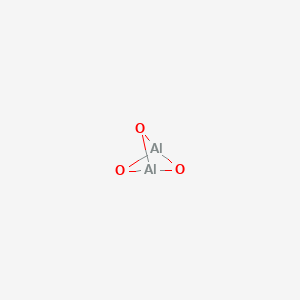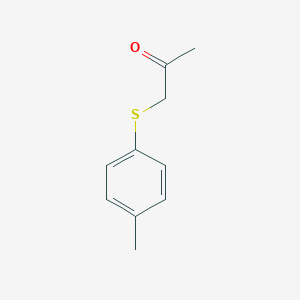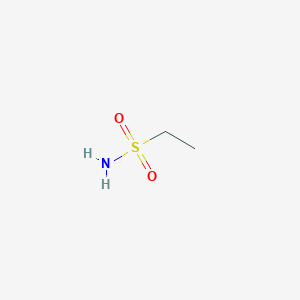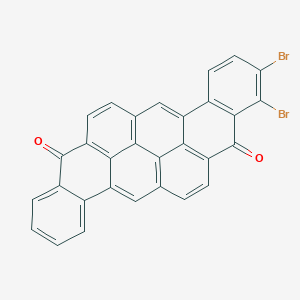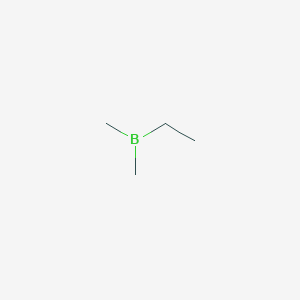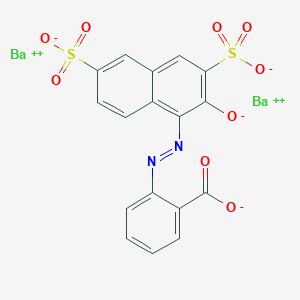
Pigment Red 60
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pigment Red 60 is a synthetic organic pigment that belongs to the azo class. It is widely used in various applications such as printing inks, coatings, plastics, and textiles. This pigment has gained significant attention in scientific research due to its unique properties and potential applications in different fields.
Mecanismo De Acción
The mechanism of action of Pigment Red 60 involves the absorption of light in the visible region of the spectrum. The pigment absorbs light and undergoes a transition to an excited state. This excited state can interact with other molecules and induce various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
Pigment Red 60 has been shown to have no significant toxicity in vitro and in vivo studies. However, some studies have suggested that the pigment may have a potential genotoxic effect. Further studies are needed to confirm this finding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Pigment Red 60 is its stability and resistance to fading. This makes it an ideal pigment for use in various applications. However, the pigment has some limitations, such as its poor solubility in water and low absorption in the near-infrared region.
Direcciones Futuras
There are several future directions for research on Pigment Red 60. One potential area of interest is its use in photodynamic therapy for cancer treatment. Another area of interest is its use as a sensitizer in organic solar cells. Further studies are needed to optimize the synthesis method and improve the properties of the pigment for these applications. Additionally, the potential genotoxic effect of the pigment should be further investigated to ensure its safety for use in various applications.
Conclusion:
In conclusion, Pigment Red 60 is a synthetic organic pigment that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. The synthesis method has been optimized to achieve high yield and purity of the pigment. The pigment has been explored for its potential use in optoelectronics, catalysis, and biomedicine. Further studies are needed to optimize the properties of the pigment for these applications and ensure its safety for use.
Métodos De Síntesis
The synthesis of Pigment Red 60 involves the reaction between diazonium salt and β-naphthol. The reaction takes place in the presence of a catalyst and a solvent. The final product is obtained through filtration and drying. The synthesis method has been optimized to achieve high yield and purity of the pigment.
Aplicaciones Científicas De Investigación
Pigment Red 60 has been extensively studied for its potential applications in various fields such as optoelectronics, catalysis, and biomedicine. In optoelectronics, the pigment has been used as a sensitizer in dye-sensitized solar cells to improve their efficiency. In catalysis, it has been used as a catalyst for the oxidation of organic compounds. In biomedicine, it has been explored for its potential use in photodynamic therapy for cancer treatment.
Propiedades
Número CAS |
1325-16-2 |
|---|---|
Nombre del producto |
Pigment Red 60 |
Fórmula molecular |
C17H8Ba2N2O9S2 |
Peso molecular |
723 g/mol |
Nombre IUPAC |
barium(2+);2-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]benzoate |
InChI |
InChI=1S/C17H12N2O9S2.2Ba/c20-16-14(30(26,27)28)8-9-7-10(29(23,24)25)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;/q;2*+2/p-4 |
Clave InChI |
YHTMVIZFYXXBEW-UHFFFAOYSA-J |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Ba+2].[Ba+2] |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Ba+2].[Ba+2] |
Otros números CAS |
1325-16-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



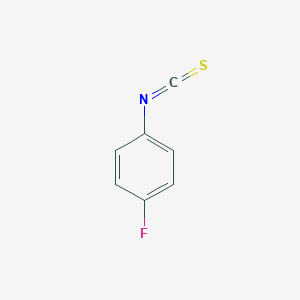

![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)
